Bis(3,5-dimethylphenyl)phosphine

Catalog No.
S676982
CAS No.
71360-06-0
M.F
C16H19P
M. Wt
242.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-dimethylphenyl)phosphine

CAS Number

71360-06-0

Product Name

Bis(3,5-dimethylphenyl)phosphine

IUPAC Name

bis(3,5-dimethylphenyl)phosphane

Molecular Formula

C16H19P

Molecular Weight

242.29 g/mol

InChI

InChI=1S/C16H19P/c1-11-5-12(2)8-15(7-11)17-16-9-13(3)6-14(4)10-16/h5-10,17H,1-4H3

InChI Key

GPFIUEZTNRNFGD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)PC2=CC(=CC(=C2)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)PC2=CC(=CC(=C2)C)C)C

Catalysis:

BDMPhos serves as a valuable building block in the design of homogeneous catalysts. Its bulky nature and electron-donating ability influence the activity and selectivity of the catalyst towards specific reactions. Notably, BDMPhos is used in:

  • Asymmetric transfer hydrogenation of ketones: When complexed with iron(II) and chiral diimines, BDMPhos forms highly efficient catalysts for the enantioselective (stereoselective) reduction of ketones to alcohols. []

Medicinal Chemistry:

BDMPhos plays a role in the development of metal-based drugs and radiopharmaceuticals. Its ability to chelate metal ions with specific properties makes it suitable for:

  • Delivery of therapeutic agents: BDMPhos can be incorporated into the structure of metal complexes designed to deliver drugs or imaging agents to targeted sites in the body. []

Material Science:

BDMPhos finds applications in the synthesis of functional materials with unique properties. Its presence can influence the:

  • Electrical conductivity: BDMPhos-containing materials can exhibit interesting electrical properties, making them potential candidates for applications in organic electronics. []

Coordination Chemistry:

BDMPhos is a valuable ligand for studying various aspects of coordination chemistry. Its well-defined structure allows researchers to:

  • Probe the reactivity of metal complexes: BDMPhos complexes can be used to investigate the mechanisms of reactions involving metal ions and their interactions with other molecules. []

Bis(3,5-dimethylphenyl)phosphine is a phosphine compound characterized by its dual 3,5-dimethylphenyl groups attached to a phosphorus atom. Its molecular formula is C₁₆H₁₉P, with a molecular weight of 242.3 g/mol. This compound is recognized for its potential applications in organic synthesis and catalysis, particularly in the formation of chiral molecules and coordination complexes.

, particularly as a ligand in transition metal complexes. It can undergo oxidation to form bis(3,5-dimethylphenyl)phosphine oxide, which retains similar reactivity but exhibits different properties due to the presence of an oxygen atom bonded to phosphorus.

Example Reactions:

  • Oxidation:
    Bis 3 5 dimethylphenyl phosphine+Oxidizing agentBis 3 5 dimethylphenyl phosphine oxide\text{Bis 3 5 dimethylphenyl phosphine}+\text{Oxidizing agent}\rightarrow \text{Bis 3 5 dimethylphenyl phosphine oxide}
  • Cross-Coupling Reactions: Used as a ligand in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds.

Several methods exist for synthesizing bis(3,5-dimethylphenyl)phosphine:

  • From Phosphine Oxide:
    • Starting with bis(3,5-dimethylphenyl)phosphine oxide, it is treated with reducing agents such as lithium aluminum hydride in an inert atmosphere.
  • Direct Phosphination:
    • Reaction of phosphorus trichloride with 3,5-dimethylphenyl lithium or Grignard reagents.
  • Using Sodium Bis(2-methoxyethoxy)aluminium Dihydride:
    • This method involves reacting bis(3,5-dimethylphenyl) phosphine oxide with sodium bis(2-methoxyethoxy)aluminium dihydride in toluene under controlled temperatures to yield bis(3,5-dimethylphenyl)phosphine with high purity and yield .

Bis(3,5-dimethylphenyl)phosphine finds applications primarily in:

  • Catalysis: Acts as a ligand in metal-catalyzed reactions for the synthesis of complex organic molecules.
  • Organic Synthesis: Utilized in the preparation of various organic compounds through cross-coupling and other reaction mechanisms.
  • Material Science: Potential use in developing new materials due to its unique electronic properties.

Several compounds share structural or functional similarities with bis(3,5-dimethylphenyl)phosphine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
TriphenylphosphineContains three phenyl groupsWidely used as a ligand; excellent stability
Bis(triphenylphosphine)oxideOxidized form of triphenylphosphineExhibits different reactivity due to oxidation
Bis(2-furyl)phosphineContains furan rings instead of phenyl groupsPotentially more reactive due to electron-rich furan
Bis(naphthalen-1-yl)phosphineContains naphthalene groupsUnique optical properties; used in photonic applications

Uniqueness

Bis(3,5-dimethylphenyl)phosphine stands out due to its specific steric and electronic properties conferred by the dimethyl substitution on the phenyl rings. This modification enhances its reactivity and selectivity in catalytic processes compared to other phosphines.

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis(3,5-dimethylphenyl)phosphine

Dates

Modify: 2023-08-15

Explore Compound Types